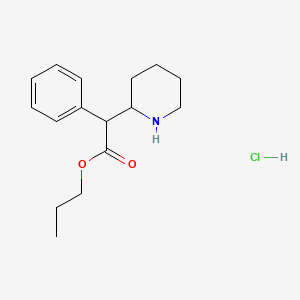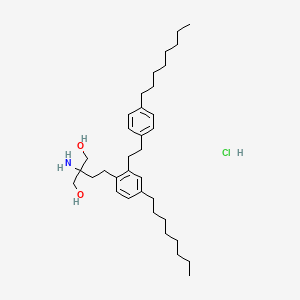![molecular formula C8H10BrN3O2 B13864887 2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13864887.png)
2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methyl group attached to an imidazo[1,2-a]pyrazine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in a carboxylic acid derivative, while substitution of the bromine atom with an amine yields an amino derivative .
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through the inhibition of specific enzymes or the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-(hydroxymethyl)pyridine: Shares the bromine and hydroxymethyl groups but differs in the core structure.
6-Bromo-7-methylimidazo[1,2-a]pyrazine: Similar core structure but lacks the hydroxymethyl group.
2-Bromo-6-(hydroxymethyl)-7-methylimidazo[1,2-a]pyrimidine: Similar structure with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one is unique due to the combination of its bromine, hydroxymethyl, and methyl groups attached to the imidazo[1,2-a]pyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H10BrN3O2 |
|---|---|
Molekulargewicht |
260.09 g/mol |
IUPAC-Name |
2-bromo-6-(hydroxymethyl)-7-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C8H10BrN3O2/c1-11-5(4-13)2-12-3-6(9)10-7(12)8(11)14/h3,5,13H,2,4H2,1H3 |
InChI-Schlüssel |
SKWMXRRUZZYWOS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(CN2C=C(N=C2C1=O)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13864811.png)
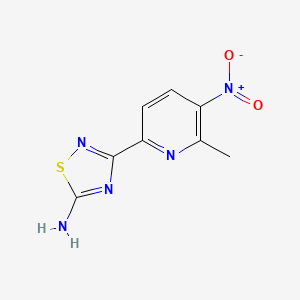
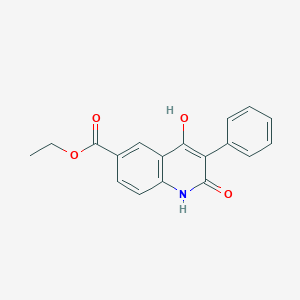
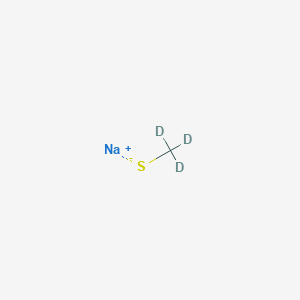
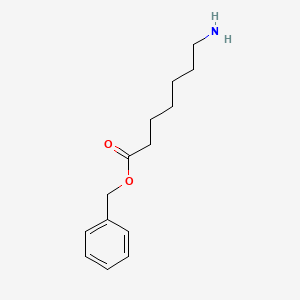
![(R)-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol](/img/structure/B13864838.png)
![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(oxetan-3-yl)indol-5-amine](/img/structure/B13864846.png)



